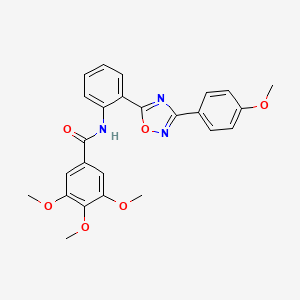
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as MPOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is particularly interesting due to its unique structure and potential for use in a variety of research fields.
作用機序
The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to interact with a variety of proteins, including enzymes and receptors, which can influence cellular processes such as gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects in cells and animals. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell growth. In animals, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have an impact on social behavior and aggression, as well as other physiological processes such as blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is its unique structure, which allows for the development of new drugs with improved efficacy and reduced side effects. Additionally, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying cellular processes. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and animals.
将来の方向性
There are many potential future directions for research involving N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One area of interest is the development of new drugs based on N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide that have improved efficacy and reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide and its impact on various cellular processes. Finally, studies are needed to determine the potential toxicity of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide and to develop methods for safely using this compound in lab experiments.
合成法
The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide involves a multi-step process that begins with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 3-bromoanisole to form an intermediate compound. This intermediate is then reacted with 2-bromoacetyl chloride to form the final product, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been optimized over time to increase yields and reduce the number of steps required.
科学的研究の応用
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have an impact on the regulation of social behavior and aggression in animals. In pharmacology, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential use as a drug target for the treatment of various diseases, including cancer and Alzheimer's disease. In medicinal chemistry, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
特性
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-16(9-7-12)23-11-17(22)20-15-5-3-4-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBUDSZYDIRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

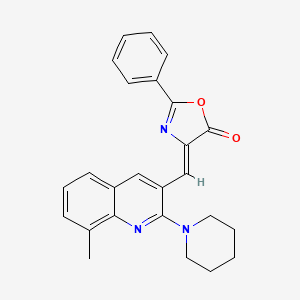

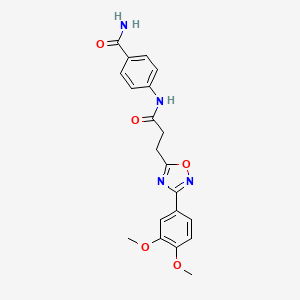

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)




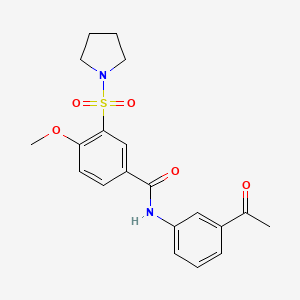
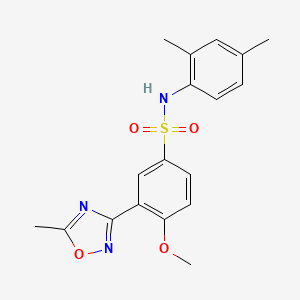
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)
